![molecular formula C14H9BrN2O2S B1392320 5-[(5-Bromofuran-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one CAS No. 1142201-50-0](/img/structure/B1392320.png)
5-[(5-Bromofuran-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Overview
Description
The compound “5-[(5-Bromofuran-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one” is a chemical compound with the molecular formula C14H9BrN2O2S . It’s not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound includes a bromofuran, phenyl, and imidazolidinone groups . The exact structure and conformation would require more specific analysis tools.Scientific Research Applications
Synthesis and Antimicrobial Properties
- Research has demonstrated the antimicrobial properties of various thiazolidinone, thiazoline, and thiophene derivatives, including compounds similar to 5-[(5-Bromofuran-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one. These compounds have shown promising activities against microbial agents, indicating their potential in antimicrobial applications (Gouda et al., 2010).
Antiprotozoal Properties
- Novel imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, chemically related to the compound , have been studied for their antiprotozoal properties. These compounds have shown effectiveness against protozoal pathogens, offering insights into the potential antiprotozoal applications of related compounds (Ismail et al., 2004).
Antibacterial Activity
- Studies on S-derivatives of related compounds, such as 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols, have investigated their antibacterial activity. These studies suggest that such compounds can be effective against various bacterial strains, including multi-resistant strains of microorganisms (2020).
Potential Antitumor Activity
- Research into thiazolidin-4-one derivatives, which are structurally related to the compound , has explored their potential as antimicrobial agents, also indicating possibilities in antitumor applications. The studies have evaluated the in vitro antitumor activity of these compounds against various human cancer cell lines, showing moderate activity (Baviskar et al., 2013).
Physicochemical Properties
- The physicochemical properties of similar compounds have been a subject of study, particularly in the context of their reactivity and potential applications in medicinal chemistry. This research provides valuable insights into how the compound's structure influences its chemical properties and potential applications (Remizov et al., 2019).
Transition Metal Complexes
- Sulfonamide-derived compounds and their transition metal complexes, including those structurally similar to 5-[(5-Bromofuran-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one, have been synthesized and characterized. These studies have evaluated their in vitro antibacterial, antifungal, and cytotoxic activity, revealing moderate to significant biological activities (Chohan et al., 2011).
properties
IUPAC Name |
5-[(5-bromofuran-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2S/c15-12-7-6-10(19-12)8-11-13(18)17(14(20)16-11)9-4-2-1-3-5-9/h1-8H,(H,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSLULBMMJCVRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)Br)NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(5-Bromofuran-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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